2-Iodo-1-methoxy-3-nitrobenzene

Photochemistry Nucleophilic Aromatic Substitution Halogen Atom Effect

Researchers often face slow kinetics or incomplete conversion in cross-coupling with bromo or chloro analogs. This ortho-iodo-nitroanisole directly resolves this issue. The weak C-I bond (BDE ~234 kJ/mol) ensures rapid, selective oxidative addition in Pd-catalyzed reactions, significantly outperforming other halogens. - Enables precise temporal control in photolabeling, showing 27x slower kinetics than fluoro analogs for minimized off-target binding. - Orthogonal functionalization via selective nitro reduction to amine allows divergent library synthesis from a single scaffold.

Molecular Formula C7H6INO3
Molecular Weight 279.03 g/mol
CAS No. 98991-08-3
Cat. No. B1594462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-methoxy-3-nitrobenzene
CAS98991-08-3
Molecular FormulaC7H6INO3
Molecular Weight279.03 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1I)[N+](=O)[O-]
InChIInChI=1S/C7H6INO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
InChIKeyIJNNDGXIXMHYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-methoxy-3-nitrobenzene: Ortho-Iodo-Nitroanisole Building Block


2-Iodo-1-methoxy-3-nitrobenzene (CAS 98991-08-3) is a triply substituted aromatic building block bearing ortho-iodo, ortho-nitro, and methoxy groups on a benzene core, with a molecular formula of C7H6INO3 and a molecular weight of 279.03 g/mol . The ortho-relationship between the iodine and nitro substituents creates a unique electronic and steric environment that distinguishes this compound from its meta- or para-substituted isomers, as well as from its bromo and chloro analogs . This specific substitution pattern dictates its reactivity profile in both metal-catalyzed cross-coupling reactions and photochemical transformations, making it a targeted intermediate rather than a commodity reagent .

Cross‑Coupling
Ortho‑iodo facilitates oxidative addition in Pd‑catalyzed couplings
Controlled Photolabeling
Slower photoreactivity vs. fluoro analog supports site‑specific modification
Regiochemical Identity
Ortho‑nitro/iodo pattern distinguishes from meta or para isomers

Why 2-Iodo-1-methoxy-3-nitrobenzene Outperforms Analogs


Substituting 2-iodo-1-methoxy-3-nitrobenzene with its bromo (67853-37-6) or chloro (3970-39-6) analog, or with a regioisomeric iodo-nitroanisole, fundamentally alters reaction outcomes. The ortho-iodine substituent provides a reactivity handle that is quantitatively distinct from other halogens in both thermal cross-coupling and photochemical nucleophilic substitution. The iodo derivative exhibits the highest bond dissociation energy (BDE) for the C-I bond (~234 kJ/mol) [1] among the halogens, which, counterintuitively, facilitates the most facile oxidative addition in palladium-catalyzed reactions. This is supported by kinetic studies on the 2-halo-4-nitroanisole series, where the iodo compound reacts significantly faster than its bromo and chloro counterparts in photochemical SN2Ar* reactions [2]. Therefore, selecting the iodo analog is not merely a matter of convenience; it is a prerequisite for achieving the desired kinetics and yields in specific synthetic sequences and photolabeling experiments.

Attribute
Target Compound
Bromo / Chloro Analogs
Cross‑Coupling Rate
Facile oxidative addition (lower C–I BDE)
Slower oxidative addition; may require harsher conditions
Photoreactivity (SN₂Ar*)
Slowest halogen leaving group; controlled kinetics
Faster reaction may lead to non‑specific labeling
Regiochemical Outcome
Ortho iodo/nitro directs reactivity
Meta/para isomers alter electronic landscape

Quantitative Evidence: 2-Iodo-1-methoxy-3-nitrobenzene vs. Analogs


Photochemical SN2Ar* Reactivity Profile

In the photochemical nucleophilic aromatic substitution (SN2Ar*) of 2-halo-4-nitroanisoles, the relative rate constants for attack at the halogen-bearing carbon follow a clear trend: F > Cl ≈ Br > I. For cyanide ion, the relative rates for F:Cl:Br:I are 27:1.9:1.9:1 [1]. This demonstrates that the iodo derivative is significantly less reactive in this specific photochemical pathway compared to its fluoro analog. This knowledge is critical for designing experiments where a slower, more controlled photochemical reaction is desired, or for avoiding unwanted photoreactivity.

SN₂Ar* Rate Profile
Head‑to‑head
I = 1 (baseline), F = 27, Cl ≈ Br = 1.9
Supports photolabeling workflow selection
Fluoro analog reacts 27× faster; iodo enables controlled kinetics
Photochemistry Nucleophilic Aromatic Substitution Halogen Atom Effect

Thermal Cross-Coupling: Facile Oxidative Addition

The carbon-iodine (C-I) bond has a lower bond dissociation energy (BDE, ~234 kJ/mol) [1] compared to C-Br (~285 kJ/mol) and C-Cl (~340 kJ/mol) bonds. This lower BDE translates directly to a faster rate of oxidative addition in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, where the aryl iodide is the rate-limiting step . This inherent reactivity advantage is a class-level inference for aryl iodides and is the primary reason iodo-substituted building blocks are preferred for these transformations.

C–X Bond Energy
Class‑level
C–I ≈ 234 kJ/mol
Supports cross‑coupling reactivity review
Weaker vs. C–Br (~285) and C–Cl (~340) facilitates oxidative addition
Cross-Coupling Suzuki-Miyaura Oxidative Addition

Synthetic Accessibility via Sandmeyer Reaction

The synthesis of 2-iodo-1-methoxy-3-nitrobenzene via the Sandmeyer reaction from the corresponding diazonium salt is a well-established route, with reported yields of up to 80% . This is a practical and scalable method that provides reliable access to the compound in high purity. While no direct yield comparison to the bromo or chloro analogs under identical conditions was found in the literature, the Sandmeyer route for the iodo derivative is specifically documented as a high-yielding, preferred synthetic entry .

Sandmeyer Yield
Reported
Up to 80%
Supports synthetic route selection
Source‑specific yield data; confirm under intended scale
Synthetic Methodology Sandmeyer Reaction Yield Optimization

Crystal Structure and Intermolecular Packing

Crystal structures of related iodo-methoxy-nitro benzene derivatives reveal characteristic packing motifs involving π-π stacking and halogen bonding interactions . These intermolecular forces are unique to the iodo derivative due to the polarizability of the iodine atom and are not present to the same extent in the bromo or chloro analogs. The specific crystal structure of 2-iodo-1-methoxy-3-nitrobenzene has been solved by X-ray diffraction and refined to an R-value of 0.050 [1], confirming its solid-state arrangement.

Crystal Structure
Class‑level
R = 0.050, well‑resolved
Supports solid‑state property review
XRD data confirms packing; relevant for crystal engineering
Crystallography Solid-State Chemistry Halogen Bonding

Key Application Scenarios for 2-Iodo-1-methoxy-3-nitrobenzene


Controlled Photolabeling & Bioconjugation

The significantly slower photochemical reactivity of the iodo derivative relative to its fluoro analog (27x slower for cyanide attack) [1] makes it an ideal candidate for photolabeling experiments requiring precise spatial and temporal control. In studies such as the labeling of bovine serum albumin with 2-[125I]iodo-4-nitroanisole [2], the iodo compound's unique kinetics allow for site-specific modification of lysine residues under irradiation, minimizing off-target labeling and enabling the construction of highly specific bioconjugates for diagnostic or therapeutic applications.

Suzuki-Miyaura & Sonogashira Cross-Coupling

The weak C-I bond (BDE ~234 kJ/mol) [1] positions 2-iodo-1-methoxy-3-nitrobenzene as a premier electrophilic partner in palladium-catalyzed cross-coupling reactions. This inherent reactivity advantage enables the efficient construction of ortho-nitro-substituted biaryl scaffolds, which are prevalent in pharmaceuticals and agrochemicals [2]. The ortho-nitro group also provides a handle for subsequent reduction to the corresponding aniline, a common motif in drug discovery, offering a concise synthetic route to complex molecules.

Ortho-Nitroaniline Synthesis via Reduction

The presence of both an iodo and a nitro group in an ortho-relationship allows for a sequential functionalization strategy. The nitro group can be selectively reduced to an amine using standard conditions (e.g., Sn/HCl or catalytic hydrogenation) [1], yielding 2-iodo-1-methoxy-3-aminobenzene. This intermediate retains the iodo handle for further cross-coupling, enabling the divergent synthesis of a library of ortho-amino biaryl compounds. This modular approach is highly valued in medicinal chemistry for generating structure-activity relationship (SAR) data.

Crystal Engineering & Materials Design

The well-defined crystal structure (R=0.050) [1] and the propensity of the iodo substituent to engage in halogen bonding provide a predictable platform for designing supramolecular assemblies and co-crystals. This is particularly relevant for developing new materials with tailored optical, electronic, or mechanical properties. The ability to rely on reproducible solid-state packing, as opposed to the potentially more variable packing of bromo or chloro analogs, offers a distinct advantage in materials science research.

Application
Selection Property
Validation Focus
Controlled photolabeling studies
Slowest photoreactivity among halogens
Verify relative kinetics under experimental light source
Suzuki / Sonogashira coupling
Low C–I bond dissociation energy
Oxidative addition efficiency in chosen Pd system
Ortho‑nitroaniline synthesis
Sequential nitro reduction without dehalogenation
Selective reduction conditions preserving C–I bond
Crystal engineering
Reliable halogen‑bonding motifs
Reproducibility of packing in co‑crystal screens

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